Allyl chlorooxoacetate
Overview
Description
Allyl chlorooxoacetate is an organic compound with the molecular formula C5H5ClO3. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of an allyl group attached to a chlorooxoacetate moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Allyl chlorooxoacetate is an organic compound used primarily as a reagent in organic synthesis It’s worth noting that similar compounds, such as allyl isothiocyanate, have been shown to interact with multiple cell signaling pathways .
Mode of Action
It’s known that this compound can participate in various organic synthesis reactions, such as esterification, ester condensation, ester hydrolysis, and ester exchange . In a similar vein, allyl isothiocyanate has been shown to modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Biochemical Pathways
These pathways include those related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
It’s important to note that the compound is soluble in water and organic solvents, such as ethanol, methanol, and ether , which could potentially influence its bioavailability.
Result of Action
It’s known that this compound can participate in various organic synthesis reactions . Similar compounds, such as allyl isothiocyanate, have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound should be stored at room temperature . Additionally, it should be handled with care due to its irritant properties and should be kept away from strong oxidizing agents and strong bases to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
The exact role of Allyl chlorooxoacetate in biochemical reactions is not well-documented. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The compound could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl chlorooxoacetate can be synthesized through the reaction of oxalyl chloride with allyl alcohol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows: [ \text{C2O2Cl2} + \text{C3H5OH} \rightarrow \text{C5H5ClO3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using oxalyl chloride and allyl alcohol. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operators. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Allyl chlorooxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Allyl chlorooxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of pesticides, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Allyl acetate: Similar in structure but lacks the chlorooxo group.
Allyl chloride: Contains a chloro group but lacks the oxoacetate moiety.
Allyl alcohol: Contains an alcohol group instead of the chlorooxoacetate moiety.
Uniqueness: Allyl chlorooxoacetate is unique due to the presence of both the allyl and chlorooxoacetate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
prop-2-enyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLIWBAJVIBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996004 | |
Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74503-07-4 | |
Record name | 2-Propen-1-yl 2-chloro-2-oxoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74503-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl chlorooxoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074503074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prop-2-en-1-yl chloro(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl chlorooxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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